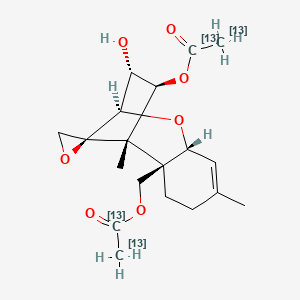

Diacetoxyscirpenol-13C4

Description

Significance of Diacetoxyscirpenol (B1670381) as a Type A Trichothecene (B1219388) Mycotoxin

Diacetoxyscirpenol is recognized as one of the more toxic naturally occurring trichothecenes. nih.gov This class of mycotoxins is characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) core structure. researchgate.net Type A trichothecenes, including DAS and the related T-2 and HT-2 toxins, are distinguished from Type B trichothecenes like deoxynivalenol (B1670258) (DON) by the functional group at the C-8 position. tandfonline.com

DAS is known to contaminate a variety of cereal grains such as maize, barley, wheat, and oats, as well as other products like potatoes, soybeans, and coffee. nih.gov It often co-occurs with other Fusarium mycotoxins, making the assessment of its individual impact challenging. nih.gov The toxic effects of DAS are attributed to its ability to inhibit protein synthesis, which can lead to cell death in rapidly dividing cells. fermentek.com This mechanism of action has also led to investigations into its potential as an anti-proliferative agent. fermentek.com

Rationale for Stable Isotope Labeled Diacetoxyscirpenol-13C4 in Scientific Investigations

The accurate quantification of mycotoxins like DAS in complex food and feed samples is often hindered by "matrix effects" during analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Matrix effects, caused by other components in the sample, can either suppress or enhance the signal of the target analyte, leading to inaccurate results. a-2-s.comfoodriskmanagement.com

Stable isotope dilution assays (SIDAs) are a powerful strategy to overcome these challenges. nih.gov This approach involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process. newfoodmagazine.comlibios.fr

The key advantages of using this compound and other stable isotope-labeled standards include:

Compensation for Matrix Effects : Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. researchgate.neta-2-s.com Any signal suppression or enhancement will affect both compounds equally, allowing for accurate correction. nih.gov

Improved Accuracy and Precision : By acting as an ideal internal standard, this compound corrects for losses that may occur during extraction and cleanup steps, leading to more reliable and reproducible quantitative results. a-2-s.comnih.gov

Enhanced Method Reliability : The use of such standards facilitates method validation and allows for better comparability of results between different laboratories. a-2-s.com

Increased Sensitivity : Isotope dilution methods can improve the ability to detect and quantify very low levels of mycotoxins in complex samples. a-2-s.com

The synthesis of [13C4]-Diacetoxyscirpenol has been achieved through methods such as the [13C2]-acetylation of scirpentriol, followed by selective hydrolysis. acs.orgacs.org This isotopically labeled standard is then used in the development of sensitive and accurate SIDAs for the simultaneous quantification of multiple trichothecenes in various food and feed products. acs.orgacs.org Research has demonstrated the successful application of these methods in analyzing commodities like oat products and potatoes for trichothecene contamination. acs.org

Detailed Research Findings

The use of this compound as an internal standard has been instrumental in various research studies focused on mycotoxin analysis.

Interactive Data Table: Properties of Diacetoxyscirpenol

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R,2′R,3R,4S,5S,5aR,9aR)-5a-[(Acetyloxy)methyl]-3-hydroxy-5,8-dimethyl-2,3,4,5,5a,6,7,9a-octahydrospiro[ researchgate.netnih.govmethano wikipedia.orgbenzoxepine-10,2′-oxiran]-4-yl acetate (B1210297) | wikipedia.org |

| Systematic IUPAC Name | 3α-Hydroxy-12α,13-epoxy-trichothec-9-ene-4β,15-diyl diacetate | wikipedia.org |

| Other Names | Anguidine | wikipedia.org |

| CAS Number | 2270-40-8 | wikipedia.org |

| Chemical Formula | C19H26O7 | wikipedia.org |

| Molar Mass | 366.410 g·mol−1 | wikipedia.org |

Interactive Data Table: Research Applications of Isotope-Labeled Mycotoxin Analysis

| Research Area | Key Findings | References |

|---|---|---|

| Multi-Mycotoxin Analysis in Edible Oils | A stable isotope dilution LC-MS/MS method was developed for the simultaneous determination of 12 mycotoxins in various edible oils. The use of ¹³C-labeled internal standards resulted in good accuracy and repeatability, with most recoveries ranging from 80 to 120%. | nih.govsci-hub.box |

| Quantification in Cereal Products | SIDAs were developed for the simultaneous quantification of type A and type B trichothecenes. [13C4]-Diacetoxyscirpenol was synthesized and used as an internal standard. The method showed good sensitivity and recovery in analyzing cereal samples. | acs.org |

| Analysis of Beer Samples | A stable isotope dilution LC-MS/MS multi-mycotoxin method was developed for 12 different Fusarium toxins in beer. The method demonstrated good precision and recoveries. | researchgate.net |

| Determination in Food and Feed | SIDAs using synthesized [13C4]-diacetoxyscirpenol and other labeled trichothecenes were developed for quantification in food and feeds, showing good sensitivity and precision. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C19H26O7 |

|---|---|

Molecular Weight |

370.38 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i2+1,3+1,11+1,12+1 |

InChI Key |

AUGQEEXBDZWUJY-CAYQVAHESA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O[13C](=O)[13CH3])C)CO[13C](=O)[13CH3] |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of Diacetoxyscirpenol 13c4

Precursor Compounds and Advanced Isotopic Labeling Strategies

The generation of Diacetoxyscirpenol-13C4 relies on strategic chemical modifications of a precursor backbone, incorporating carbon-13 isotopes at specific molecular locations. This process ensures the labeled standard is chemically identical to the analyte but mass-shifted, allowing for precise quantification. chromatographyonline.com

The primary synthetic route to this compound involves the use of two key precursors: Scirpentriol and Carbon-13 labeled acetic anhydride (B1165640). nih.gov Scirpentriol is the core trichothecene (B1219388) alcohol, which can be obtained through the complete alkaline hydrolysis of naturally produced Diacetoxyscirpenol (B1670381) or isolated from cultures of fungi like Fusarium sambucinum. nih.govnih.govnih.gov

The synthesis is a multi-step process designed to control the position and number of incorporated isotopes. nih.gov It begins with the peracetylation of the Scirpentriol precursor using [13C4]-acetic anhydride. nih.gov This reaction attaches three labeled acetyl groups, forming [13C6]-triacetoxyscirpenol. Subsequently, a carefully controlled selective hydrolysis, often using ammonium (B1175870) hydroxide, is performed. nih.gov This step removes one of the labeled acetyl groups, yielding the desired [13C4]-diacetoxyscirpenol along with [13C2]-monoacetoxyscirpenol. nih.gov This controlled approach ensures the final product contains exactly four 13C atoms within its two acetate (B1210297) moieties.

| Step | Reactants | Product | Purpose |

| 1 | Diacetoxyscirpenol, Alkali (e.g., NaOH) | Scirpentriol | Preparation of the precursor backbone. nih.gov |

| 2 | Scirpentriol, [13C4]-Acetic Anhydride | [13C6]-Triacetoxyscirpenol | Introduction of carbon-13 labels to all hydroxyl groups. nih.gov |

| 3 | [13C6]-Triacetoxyscirpenol, Ammonium Hydroxide | [13C4]-Diacetoxyscirpenol | Selective removal of one labeled acetyl group to achieve the target compound. nih.gov |

Site-specific isotopic enrichment is fundamental to creating effective internal standards. nih.gov The acetylation of Scirpentriol with labeled acetic anhydride is a prime example of a derivatization strategy that achieves this goal with atomic precision. nih.gov By using a labeled chemical reagent, the isotopes are introduced only at specific functional groups—in this case, the C4 and C15 hydroxyl groups of the scirpenol core. nih.govnih.gov

This approach contrasts with uniform labeling, where an organism is grown on a medium containing a globally labeled nutrient (e.g., 13C-glucose), resulting in isotope incorporation throughout the molecule's carbon skeleton. nih.gov For the synthesis of analytical standards, site-specific derivatization is often preferred as it provides a known, discrete mass shift and simplifies spectral interpretation. nih.govnih.gov The choice of labeled reagent is critical; for this compound, [13C4]-acetic anhydride, where both the carbonyl and methyl carbons of both acetyl groups are 13C, is used to introduce a +4 Da mass difference from the native compound. nih.gov This precise modification is the cornerstone of its application in isotope dilution mass spectrometry. tum.de

Advanced Spectroscopic and Chromatographic Characterization of this compound

Following synthesis, the identity, structural integrity, and isotopic enrichment of this compound must be rigorously confirmed. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and verifying the successful incorporation of isotopic labels. nih.gov In 13C NMR spectroscopy, the presence of carbon-13 atoms generates signals at characteristic chemical shifts corresponding to their chemical environment. oregonstate.edu

For this compound, the 13C NMR spectrum would exhibit significantly enhanced signal intensities for the carbons of the two acetate groups compared to the natural-abundance signals from the trichothecene skeleton. Specifically, the signals for the four labeled carbons—two carbonyl carbons and two methyl carbons—would be prominent. This confirms that the isotopic enrichment occurred at the intended sites. Comparing the spectrum to that of unlabeled Diacetoxyscirpenol allows for unambiguous assignment and structural verification. nih.gov

Illustrative 13C NMR Chemical Shifts for Diacetoxyscirpenol

Note: This table presents typical chemical shift ranges for the carbon atoms in the diacetoxy-scirpenol structure. The labeled carbons in this compound would show highly intensified signals at the shifts corresponding to the acetate groups.

| Carbon Atom | Chemical Shift (ppm) Range | Notes |

| Acetate Carbonyl (C=O) | 169 - 171 | Site of 13C Labeling . Expected to show strong signals. |

| Acetate Methyl (CH3) | 20 - 22 | Site of 13C Labeling . Expected to show strong signals. |

| Epoxide Carbons (C12, C13) | 65 - 67 (C12), 48 - 50 (C13) | Part of the core trichothecene structure. |

| Olefinic Carbons (C9, C10) | 138 - 140 (C9), 118 - 120 (C10) | Part of the core trichothecene structure. |

| Other Skeletal Carbons | 5 - 85 | Represents the remaining carbons of the tetracyclic ring system. |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides definitive confirmation of the elemental composition and isotopic purity of the synthesized compound. researchgate.netnih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically with an error of less than 5 ppm), allowing for the unambiguous determination of a molecule's elemental formula. nih.gov

For this compound, HRMS analysis confirms the incorporation of four carbon-13 atoms by measuring a molecular mass that is approximately 4 Da higher than its unlabeled analog. wikipedia.org The high resolving power also allows for the separation of the labeled compound's isotopic profile from any residual unlabeled material, thereby confirming its isotopic purity. This is critical for its function as an internal standard, as high isotopic purity ensures accurate quantification. chromatographyonline.comnih.gov

Theoretical High-Resolution Mass Data

Note: Masses are calculated for the protonated molecule [M+H]⁺, a common ion observed in ESI-MS.

| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| Diacetoxyscirpenol | C₁₉H₂₆O₇ | 366.1679 |

| This compound | C₁₅¹³C₄H₂₆O₇ | 370.1813 |

Advanced Analytical Methodologies and Applications Utilizing Diacetoxyscirpenol 13c4 As an Internal Standard

Principles and Methodological Advantages of Stable Isotope Dilution Assays (SIDAs) for Mycotoxin Quantification

Stable Isotope Dilution Assays are a powerful analytical technique for the precise quantification of analytes in complex samples. The core principle of SIDA involves the addition of a known amount of a stable isotope-labeled version of the target analyte to the sample at the beginning of the sample preparation process. nih.gov This labeled compound, known as an internal standard, is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes, such as Carbon-13 (¹³C). libios.fr

Because the stable isotope-labeled internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. tum.dedoi.org Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. tum.de In the final detection stage, typically mass spectrometry, the two compounds can be distinguished by their mass difference. foodriskmanagement.com By measuring the ratio of the native analyte to the labeled internal standard, an accurate and precise quantification of the original analyte concentration in the sample can be achieved, effectively correcting for procedural losses and matrix effects. tum.denih.gov

The synthesis of [¹³C₄]-diacetoxyscirpenol has been successfully accomplished, enabling its use in the development of robust SIDAs. acs.orgnih.gov These assays have demonstrated good sensitivity, low detection and quantification limits, excellent recovery, and good precision in inter-assay studies for the analysis of type A trichothecenes, including DAS. acs.orgnih.gov The use of a fully ¹³C-substituted internal standard like Diacetoxyscirpenol-13C4 is considered the best approach for quantification by LC-MS/MS-based methods. foodriskmanagement.com

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in quantitative analysis, particularly in complex food and feed samples. nih.govmdpi.com These effects can lead to inaccurate and unreliable results. researchgate.net Stable isotope-labeled internal standards, such as this compound, are the most effective tools for correcting and mitigating these matrix effects. nih.govnih.gov

Since this compound co-elutes with the native DAS and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, regardless of the matrix-induced variations. tum.de This allows for accurate quantification even in the presence of significant matrix effects. Research has shown that the use of ¹³C-labeled internal standards can dramatically improve the accuracy of mycotoxin quantification. For instance, in the analysis of deoxynivalenol (B1670258) (DON), the use of a ¹³C-labeled internal standard increased the apparent recovery from as low as 29% to 95% in wheat and from 37% to 99% in maize. nih.govresearchgate.net Similarly, methods using ¹³C-labeled internal standards for various mycotoxins, including trichothecenes, have demonstrated efficient correction of matrix effects. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run. foodriskmanagement.comresearchgate.net The coupling of LC with MS/MS allows for the separation of mycotoxins from complex matrix components followed by their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Numerous LC-MS/MS methods have been developed and validated for the precise quantification of Diacetoxyscirpenol (B1670381), often as part of multi-mycotoxin panels. nih.govjaas.ac.cnlcms.czrestek.com These methods typically involve an extraction step, often with an acetonitrile/water mixture, followed by a cleanup procedure to remove interfering matrix components. doi.org The use of this compound as an internal standard is a key feature of these methods to ensure accuracy. doi.orgnih.gov

Validation studies for these LC-MS/MS methods have demonstrated excellent performance characteristics. For example, a method for type-A trichothecenes, including DAS, using uniformly labeled [¹³C] analogues as internal standards showed accuracy ranging from 97% to 103% with low relative standard deviations. doi.org Another study reported a quantitation limit of 2-6 µg/kg for DAS using an MRM transition strategy. nih.gov These validated methods provide reliable tools for the routine monitoring of DAS in various commodities.

Below is a table summarizing the performance of a validated LC-MS/MS method for the quantification of Diacetoxyscirpenol and other trichothecenes in grains.

| Analyte | Limit of Quantification (µg/kg) | Recovery (%) | Relative Standard Deviation (%) |

| Diacetoxyscirpenol | 2-6 | 90-108 | 2-10 |

| Nivalenol (B191977) | 2-6 | 90-108 | 2-10 |

| Deoxynivalenol | 2-6 | 90-108 | 2-10 |

| Fusarenon X | 2-6 | 90-108 | 2-10 |

| HT-2 Toxin | 2-6 | 90-108 | 2-10 |

| T-2 Toxin | 2-6 | 90-108 | 2-10 |

| Data compiled from a study on tricothecene analysis in grains. nih.gov |

The co-occurrence of multiple mycotoxins in a single commodity is common, necessitating the development of multi-mycotoxin analysis platforms. researchgate.net LC-MS/MS is ideally suited for this purpose, and the inclusion of this compound as an internal standard is crucial for the accurate quantification of DAS within these broader screening methods. nih.govjaas.ac.cnrestek.com

These multi-mycotoxin methods often employ a "dilute-and-shoot" approach or a simplified sample preparation to increase throughput. nih.gov In such cases, the use of isotopic standards like this compound is even more critical to compensate for the increased matrix effects. nih.gov Several multi-mycotoxin methods have been successfully developed and validated for a wide range of mycotoxins, including aflatoxins, ochratoxins, fumonisins, and various trichothecenes, in diverse matrices such as cereals, nuts, and beer. jaas.ac.cnlcms.cznih.gov

The following table provides an example of a multi-mycotoxin panel that includes Diacetoxyscirpenol, analyzed by LC-MS/MS.

| Mycotoxin Class | Analytes Included |

| Trichothecenes | Diacetoxyscirpenol , Nivalenol, Deoxynivalenol, HT-2 Toxin, T-2 Toxin |

| Aflatoxins | Aflatoxin B1, B2, G1, G2 |

| Ochratoxins | Ochratoxin A |

| Fumonisins | Fumonisin B1, B2 |

| Zearalenone (B1683625) | Zearalenone |

| This is a representative panel and the specific mycotoxins included can vary between methods. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

While LC-MS/MS is more commonly used for mycotoxin analysis, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can also be employed, particularly for certain classes of mycotoxins like trichothecenes. For GC analysis, a derivatization step is typically required to increase the volatility of the mycotoxins. The use of an internal standard like this compound in GC-MS/MS methods would follow the same principles as in LC-MS/MS, providing correction for derivatization efficiency, injection variability, and matrix effects. While less common in recent literature for multi-mycotoxin screening, GC-MS/MS remains a viable technique for the targeted analysis of specific mycotoxins. nih.gov

Methodological Considerations for Derivatization in GC-MS/MS Analysis of Trichothecenes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of trichothecenes. However, due to the low volatility and high polarity of many trichothecenes, a derivatization step is often necessary to improve their chromatographic behavior and detection sensitivity. edubirdie.comnih.govmdpi.com This process involves chemically modifying the hydroxyl groups of the trichothecene (B1219388) molecules to create more volatile and thermally stable derivatives. nih.gov

Common derivatization reactions for trichothecenes include silylation and acylation. edubirdie.com Silylating agents, such as N-trimethylsilyl imidazole (B134444) (TMSI) combined with trimethylchlorosilane (TMCS) or bis(trimethylsilyl)acetamide, are frequently used. koreascience.kr Acylation, using reagents like heptafluorobutyrylimidazole or acetic anhydride (B1165640), is another effective approach. koreascience.kroptica.org The introduction of fluoroacyl groups can be particularly advantageous when using an electron capture detector (ECD), as it significantly enhances sensitivity. nih.gov

The choice of derivatization reagent and conditions is critical and depends on the specific trichothecenes being analyzed. For instance, while T-2 toxin and diacetoxyscirpenol (DAS) can sometimes be analyzed directly, deoxynivalenol (DON) often produces broad peaks with low sensitivity, necessitating derivatization for reliable quantification. optica.org Acetate (B1210297) derivatization can provide uniform sensitivity for various trichothecenes within the same analytical run. optica.org

The use of an isotope-labeled internal standard, such as this compound, is crucial in GC-MS/MS analysis. This standard, which has a chemical structure nearly identical to the target analyte but a different mass due to the carbon-13 isotopes, is added to the sample at the beginning of the analytical process. It undergoes the same derivatization reactions and experiences similar matrix effects as the native analyte. By comparing the signal of the derivatized analyte to that of the derivatized internal standard, analysts can correct for variations in derivatization efficiency and potential losses during sample preparation, leading to more accurate and precise quantification. doi.orgmdpi.com While derivatization is a time-consuming step, its proper implementation, coupled with the use of isotopic standards, is essential for achieving reliable results in GC-MS/MS analysis of trichothecenes. usgovcloudapi.netresearchgate.net

Optimized Sample Preparation and Clean-up Strategies in Conjunction with Isotopic Standards

The goal of sample preparation is to efficiently extract the target mycotoxins from the sample matrix and remove interfering compounds that could compromise the analytical results. francescoriccilab.com The complexity of food and feed matrices makes this a challenging but critical step. mdpi.com The integration of isotopic standards like this compound at the beginning of this process is fundamental for compensating for analyte losses and matrix effects. doi.org

The choice of extraction solvent is dictated by the chemical properties of the target trichothecenes and the nature of the sample matrix. francescoriccilab.com Trichothecenes exhibit a wide range of polarities. For example, T-2 toxin and macrocyclic trichothecenes are soluble in less polar solvents like chloroform (B151607) and ethyl acetate, while more polar trichothecenes such as nivalenol and deoxynivalenol are better extracted with polar solvents like methanol (B129727) and water. koreascience.kr

Commonly employed extraction solvents are mixtures of acetonitrile/water and methanol/water. francescoriccilab.com An acetonitrile/water (84:16, v/v) mixture has been shown to be effective for extracting a broad range of trichothecenes from cereals with high recovery rates and minimal co-extraction of interfering substances. koreascience.krdoi.org The key is to find a solvent system that provides consistent and reproducible recovery for the specific analytes and matrix under investigation. francescoriccilab.com

Following extraction, a clean-up step is essential to remove matrix components that can interfere with chromatographic separation and mass spectrometric detection. formosapublisher.org Various solid-phase extraction (SPE) cartridges are available for this purpose. MycoSep columns, which contain adsorbents like charcoal and ion-exchange resins, are widely used for cleaning up trichothecene extracts. francescoriccilab.com These columns can effectively remove interfering substances from both simple and complex matrices. francescoriccilab.com For instance, MycoSep 227 cartridges have demonstrated efficient clean-up for the simultaneous analysis of multiple type-A trichothecenes, allowing for the recovery of all target analytes while effectively eliminating co-extracted matrix interferences. doi.org

Sep-Pak C18 cartridges are another popular choice, particularly for separating trichothecenes based on their polarity. optica.org For example, deoxynivalenol can be eluted with water, while T-2 toxin and diacetoxyscirpenol are eluted with a methanol/water mixture. optica.org Immunoaffinity columns (IACs) offer very high selectivity by using antibodies specific to the target mycotoxins. mdpi.com However, their high specificity can be a limitation when analyzing for multiple mycotoxins simultaneously. doi.org

The use of an isotopic internal standard like this compound throughout these extraction and clean-up steps is what enables the accurate correction for any analyte loss, ensuring the final quantitative result is reliable and reflects the true concentration in the original sample. doi.org

Rigorous Quality Assurance and Quality Control Protocols in Analytical Research

To ensure the reliability and validity of analytical data, stringent quality assurance (QA) and quality control (QC) protocols are indispensable. These protocols involve the evaluation of key performance criteria and the management of potential sources of variability.

Method validation is a critical component of QA/QC and involves determining several performance characteristics:

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov For example, a validated GC-MS method for deoxynivalenol and its metabolites reported LODs ranging from 0.05 to 3.0 ng/mL and LOQs from 1.0 to 10.0 ng/mL. nih.gov Another GC-MS method for zearalenone and its derivatives achieved LODs of less than 1.5 µg/kg and LOQs of less than 5.0 µg/kg. mdpi.com

Recovery Rates: Recovery assesses the efficiency of the extraction and clean-up process. It is determined by analyzing blank samples spiked with a known concentration of the analyte. mdpi.com The use of an isotopic internal standard like this compound is the most accurate way to correct for recovery, as it mimics the behavior of the analyte throughout the entire analytical procedure. doi.org Methods validated with isotopic standards often report accuracy (a measure related to recovery) in the range of 97-103%. doi.org A GC-MS method for DON and its metabolites demonstrated recovery rates between 89.5% and 103.6%. nih.gov

Precision: Precision measures the closeness of agreement between repeated measurements and is typically expressed as the relative standard deviation (RSD). nih.gov It is assessed at different levels, including intra-day (repeatability) and inter-day (intermediate precision). For a well-validated method, RSD values are generally low. For instance, an ID-LC-MS/MS method for type-A trichothecenes showed intra-day and inter-day RSDs of less than 5% and 4%, respectively. doi.org A GC-MS method for DON and its metabolites reported RSDs between 1.2% and 5.5%. nih.gov

A summary of performance criteria from a validated GC-MS method is presented in the table below.

Table 1: Performance Criteria of a Validated GC-MS Method for Deoxynivalenol and its Metabolites. nih.gov

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| Deoxynivalenol (DON) | 10 - 2000 | >0.99 | 0.8 | 2.6 | 89.5 - 103.6 | 1.2 - 5.5 |

| 3-epi-DON | 10 - 2000 | >0.99 | 3.0 | 10.0 | 89.5 - 103.6 | 1.2 - 5.5 |

| 3-keto-DON | 10 - 2000 | >0.99 | 0.05 | 1.0 | 89.5 - 103.6 | 1.2 - 5.5 |

Assessment and Management of Internal Standard Response Variability in Chromatographic Bioanalysis

The response of the internal standard (IS) is expected to be consistent across all samples in an analytical run. However, variability in the IS response can occur and may indicate problems with the analytical method. It is crucial to establish acceptance criteria for IS response variability during method development and validation.

Significant variations in the IS response can be caused by several factors, including:

Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the IS in the mass spectrometer, leading to inconsistent responses. doi.orgnih.gov

Inconsistent Extraction Recovery: Poorly optimized extraction procedures can lead to variable recovery of the IS.

Pipetting Errors: Inaccurate addition of the IS to the samples will result in response variability.

Instrumental Issues: Fluctuations in the performance of the chromatograph or mass spectrometer can affect the IS signal.

When the IS response in a sample deviates significantly from the average response in the calibration standards, it may be necessary to re-extract and re-analyze the sample. The use of an isotopically labeled internal standard like this compound is the most effective way to mitigate the impact of these factors, as it co-elutes with the analyte and experiences the same matrix effects and extraction efficiencies, thus providing the most reliable correction. doi.org Careful monitoring of the IS response is a critical QC check to ensure the integrity of the analytical data.

Research on the Environmental Distribution and Occurrence of Diacetoxyscirpenol Quantified Via 13c4 Is

Prevalence and Contamination Profiles in Agricultural Products and Food Commodities

Diacetoxyscirpenol (B1670381) is a known contaminant of various cereal grains, which are primary ingredients in both human food and animal feed. healthmatters.io Extensive monitoring, often employing analytical methods reliant on isotope dilution assays with standards like Diacetoxyscirpenol-13C4, has revealed its presence in staple crops worldwide. The primary fungal producers of DAS include Fusarium langsethiae, F. poae, and F. sambucinum. mdpi.com

Contamination patterns show a notable prevalence in several key cereals. Published literature consistently reports DAS in wheat, sorghum, maize, barley, and particularly oats. healthmatters.ioeuropa.eu A 2018 scientific opinion from the European Food Safety Authority (EFSA) compiled over 15,000 occurrence data points for DAS, confirming its presence in a variety of cereal grains and cereal-based products across Europe, although often at low concentrations. europa.euelsevierpure.com In a study of oats from the United Kingdom and Spain, Diacetoxyscirpenol was detected in two oat samples, co-occurring with other Fusarium toxins like the T-2 toxin and nivalenol (B191977). mdpi.com The highest contamination levels have frequently been observed in wheat, sorghum, and oats. healthmatters.ioeuropa.eu

The co-occurrence of DAS with other Fusarium mycotoxins is a significant concern. It is often found alongside other type A trichothecenes, such as T-2 and HT-2 toxins, as well as type B trichothecenes like deoxynivalenol (B1670258) (DON), and other toxins like zearalenone (B1683625). healthmatters.io This highlights the importance of multi-toxin analytical methods, where the specificity of LC-MS/MS, aided by specific internal standards like this compound, is crucial for accurately distinguishing and quantifying each compound in a complex mixture.

Table 1: Occurrence of Diacetoxyscirpenol in Various Cereal Grains

| Cereal Grain | Frequency of Detection | Reported Concentration Range (µg/kg) | Key References |

|---|---|---|---|

| Oats | Frequently Reported | Low to moderate levels | healthmatters.iomdpi.commdpi.com |

| Wheat | Frequently Reported | Low to high levels | healthmatters.ioeuropa.eu |

| Barley | Commonly Reported | Low to moderate levels | healthmatters.iomdpi.com |

| Maize (Corn) | Commonly Reported | Low levels | healthmatters.ionih.gov |

| Sorghum | Frequently Reported | Can reach high levels | healthmatters.io |

Note: This table is a summary of findings from multiple sources. Concentration ranges can vary significantly based on geographical location, climate conditions, and specific agricultural practices.

Beyond cereal grains, the analytical reach provided by methods using this compound has allowed for the detection of DAS in other agricultural commodities. These findings are critical for a comprehensive understanding of dietary exposure.

Published research has identified DAS contamination in a variety of other matrices, including:

Potato Products: Potatoes are susceptible to infection by Fusarium sambucinum, a known DAS producer, leading to contamination of the tubers. researchgate.net

Soybeans: This major feed and food ingredient has also been reported as a matrix where DAS can be found. healthmatters.ionih.gov

Coffee: Coffee beans have been noted as a commodity where some of the highest levels of DAS have been detected. healthmatters.ioeuropa.eu

The presence of DAS in these diverse food and feed items underscores the widespread nature of potential contamination sources. Accurate quantification in these complex matrices is challenging due to varying compositions of fats, proteins, and carbohydrates, which can interfere with analysis. The application of an isotopic internal standard like this compound is therefore essential to compensate for these matrix-induced analytical variations and provide reliable data for risk assessment.

Influence of Environmental Parameters on Diacetoxyscirpenol Production by Fungi

The biosynthesis of Diacetoxyscirpenol by Fusarium species is not constant but is significantly influenced by environmental conditions in the field and during storage. Understanding these factors is key to predicting and mitigating contamination risks.

Temperature and water activity (aw) are two of the most critical environmental factors governing fungal growth and the subsequent production of secondary metabolites, including mycotoxins like DAS. europa.eu Each toxigenic fungal species has a specific range of conditions under which it thrives and produces toxins.

For Fusarium species known to produce type A trichothecenes, such as F. langsethiae and F. poae, toxin production is generally favored by moderate to cool temperatures and high water activity. biopolymers.org.ua

Temperature: Research on Fusarium langsethiae, a significant producer of T-2, HT-2, and DAS, has shown that its optimal temperature for growth is around 25°C. biopolymers.org.ua However, the optimal conditions for mycotoxin production can differ from those for simple fungal growth. europa.eu For many Fusarium species, toxin biosynthesis is often stimulated by temperatures slightly lower than the optimum for growth, and by fluctuating temperature conditions.

Water Activity (aw): High water activity (≥0.97–0.98 aw) is generally required for the growth and toxin production of many Fusarium species. biopolymers.org.ua These conditions are common in cereal crops in the field, particularly in temperate climates during periods of high rainfall and humidity. While fungal growth may occur at lower water activity levels, mycotoxin production often requires higher moisture content.

The interplay between temperature and water activity is complex. For instance, F. langsethiae exhibits optimal growth at 25°C and 0.98-0.995 aw. biopolymers.org.ua These ecophysiological requirements are crucial for developing predictive models that can forecast high-risk periods for DAS contamination based on weather data, allowing for targeted mitigation strategies.

Monitoring and Assessment in Aquatic and Terrestrial Environmental Systems

While mycotoxin analysis has traditionally focused on food and feed, there is growing recognition that these fungal metabolites are environmental contaminants that can enter aquatic and terrestrial systems. acs.orgnih.gov Advanced analytical methods, capable of detecting trace levels, are essential for this area of research.

Fusarium mycotoxins, including trichothecenes, can be transported from contaminated agricultural fields into aquatic environments. This occurs primarily through surface runoff and drainage water following rainfall events. acs.orgnih.gov Studies have confirmed the presence of Fusarium toxins like deoxynivalenol (DON) and zearalenone in drainage water from agricultural fields, with concentrations fluctuating based on rainfall and harvest periods. acs.org These compounds have subsequently been detected at nanogram-per-liter levels in river systems, indicating that runoff from agricultural land is a significant contamination pathway. acs.orgnih.gov

While specific monitoring data for Diacetoxyscirpenol in these systems is less common than for DON, its potential presence is inferred due to its production by the same fungal species and its solubility characteristics. The analytical challenge is to detect these toxins at very low, environmentally relevant concentrations.

Sensitive multi-residue methods using solid-phase extraction (SPE) followed by LC-MS/MS are employed for this purpose. In these analyses, the use of isotope-labeled internal standards is critical for achieving accurate quantification in complex aqueous matrices like river water or wastewater effluent, which contain a multitude of other organic micropollutants. acs.org The detection of Fusarium toxins in wastewater treatment plant (WWTP) effluents suggests another potential source, likely from human excretion following dietary intake, with incomplete removal during the treatment process. acs.org The presence of DAS and other trichothecenes in these environmental compartments raises questions about their ecotoxicological impact on aquatic organisms, an area that requires further research.

Biochemical and Molecular Research on Diacetoxyscirpenol Leveraging Isotopic Tracing for Mechanistic Insights

Fungal Biosynthesis Pathways and Genetic Regulation of Diacetoxyscirpenol (B1670381) Production

The biosynthesis of trichothecenes like Diacetoxyscirpenol is a complex, multi-step process governed by a specific cluster of genes within the producing fungus.

Diacetoxyscirpenol is produced by several species of filamentous fungi, most notably belonging to the Fusarium genus, including F. equiseti, F. tricinctum, and F. sporotrichioides. The genetic blueprint for DAS synthesis is encoded within a cluster of genes known as Tri genes. The functional characterization of these genes has been pivotal in understanding the biosynthetic pathway.

Tri5 : This gene encodes the enzyme trichodiene (B1200196) synthase. This enzyme catalyzes the crucial first step in the trichothecene (B1219388) pathway: the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the sesquiterpene hydrocarbon, trichodiene. This step commits the fungus to trichothecene production.

Tri4 : The product of the Tri4 gene is a cytochrome P450 monooxygenase. This enzyme is responsible for a series of complex oxygenation reactions on the trichodiene molecule, adding multiple oxygen atoms to the core structure, which is a critical step for the formation of the trichothecene skeleton.

Tri1 : The Tri1 gene is a key determinant in the structural diversity of type A trichothecenes. Research has shown that Tri1 is responsible for the oxidation at the C-8 position of the trichothecene core. Notably, the targeted disruption of the Tri1 gene in F. sporotrichioides blocks the production of C-8 oxygenated trichothecenes and results in the accumulation of Diacetoxyscirpenol.

Tri16 : This gene is also involved in tailoring the final structure of the trichothecene. In the biosynthesis of T-2 toxin, a closely related mycotoxin, Tri16 is responsible for adding an isovaleryl group at the C-8 position. Polymorphisms and functional variations in Tri1 and Tri16 are considered key factors that determine whether a fungal strain produces T-2 toxin or Diacetoxyscirpenol.

| Gene | Encoded Enzyme/Protein | Function in Trichothecene Pathway |

|---|---|---|

| Tri5 | Trichodiene Synthase | Catalyzes the initial cyclization of farnesyl pyrophosphate to trichodiene. |

| Tri4 | Cytochrome P450 Monooxygenase | Performs multiple oxygenations on the trichodiene core structure. |

| Tri1 | Cytochrome P450 Oxygenase | Responsible for oxidation at the C-8 position; its functional absence leads to DAS accumulation. |

| Tri16 | Acyltransferase | Involved in esterification at the C-8 position, influencing the final toxin profile. |

The biosynthesis of Diacetoxyscirpenol is a sequential cascade of enzymatic reactions that build upon the initial trichodiene skeleton. Following the initial cyclization by Tri5 and subsequent oxygenations by Tri4, the pathway proceeds through several key intermediates.

The oxygenated product of the Tri4 enzyme, isotrichotriol, undergoes a non-enzymatic isomerization to form isotrichodermol. This compound is the first intermediate in the pathway to possess the characteristic and toxic 12,13-epoxytrichothecene ring structure. From this point, a series of tailoring reactions, including hydroxylations and acetylations at various positions (such as C-3, C-4, and C-15), are catalyzed by other Tri gene products to ultimately yield the final Diacetoxyscirpenol molecule. The specific sequence and nature of these final tailoring steps differentiate the various trichothecene mycotoxins from one another.

Metabolic Transformation and Biotransformation Pathways of Diacetoxyscirpenol

Once ingested by humans or animals, Diacetoxyscirpenol is subject to extensive metabolic and biotransformative processes. nih.gov These reactions, occurring primarily in the liver and gastrointestinal tract, generally aim to detoxify the compound and facilitate its excretion. nih.gov

The biotransformation of DAS results in a variety of metabolites. The primary metabolic pathways include hydrolysis, hydroxylation, and conjugation.

Hydrolyzed Derivatives : The most common initial transformation is deacetylation. DAS is often hydrolyzed to 15-monoacetoxyscirpenol (15-MAS) and subsequently to scirpenetriol (SCP). nih.govnih.gov

Hydroxylated Derivatives : Phase I metabolism can introduce hydroxyl groups onto the DAS molecule. Studies using liver microsomes have identified several hydroxylated metabolites, including 7-hydroxy-DAS and 8β-hydroxy-DAS. nih.gov

Diacetoxyscirpenol-M1 (DAS-M1) : A specific derivative, named DAS-M1, has been identified following the thermal treatment of DAS in aqueous solutions. Structural analysis revealed its elemental formula to be C19H28O8, corresponding to the addition of a water molecule to DAS. nih.govacs.org This derivative was found to be significantly less toxic than the parent compound. nih.gov

Glucuronide Conjugates : In phase II metabolism, DAS and its phase I metabolites can be conjugated with glucuronic acid, forming more water-soluble compounds that are more easily excreted from the body. nih.govnih.gov

| Metabolite/Modified Form | Parent Compound | Transformation Pathway | Significance |

|---|---|---|---|

| 15-Monoacetoxyscirpenol (15-MAS) | Diacetoxyscirpenol | Hydrolysis (Deacetylation) | Major metabolite in animals and humans. nih.gov |

| Scirpenetriol (SCP) | 15-Monoacetoxyscirpenol | Hydrolysis (Deacetylation) | Further detoxification product. nih.gov |

| 7-hydroxy-DAS | Diacetoxyscirpenol | Hydroxylation | Phase I metabolite identified in vitro. nih.gov |

| Diacetoxyscirpenol-glucoside | Diacetoxyscirpenol | Glycosylation (in plants) | Masked mycotoxin, potentially releasable in the gut. mdpi.com |

| Diacetoxyscirpenol-M1 | Diacetoxyscirpenol | Hydration (via thermal treatment) | Less toxic derivative. nih.gov |

| DAS-Glucuronide | Diacetoxyscirpenol | Glucuronidation | Phase II conjugate for excretion. nih.gov |

To study the metabolic fate of Diacetoxyscirpenol without resorting to extensive animal testing, various in vitro models have been developed and utilized. These systems provide controlled environments to investigate specific metabolic reactions and pathways.

Isolated Enzymatic Preparations : Liver microsomes, which are vesicles of the endoplasmic reticulum containing phase I metabolic enzymes like cytochrome P450s, are widely used. Studies with liver microsomes from humans, rats, swine, and other animals have been instrumental in identifying hydroxylated and conjugated metabolites of DAS. nih.gov

Isolated Perfused Organs : The isolated perfused rat liver system has been shown to be a suitable model for studying the biotransformation of trichothecenes, demonstrating the formation of metabolites and their excretion into bile. nih.gov

Cell Culture Systems : Immortalized cell lines, such as the human intestinal Caco-2 cells, are used to model the intestinal barrier and study the absorption and metabolism of mycotoxins. nih.gov Other cell lines, like HepG2 (human liver cells), are used to investigate hepatic metabolism. mdpi.com

Microbiota Models : In vitro fermentation models using human or animal faecal cultures are employed to assess the role of gut microbiota in transforming mycotoxins, such as the hydrolysis of Diacetoxyscirpenol-glucoside back to its toxic aglycone.

Stable isotope tracing is a powerful analytical technique that allows researchers to track the movement of atoms through metabolic pathways. nih.gov By using a compound like Diacetoxyscirpenol labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can precisely follow its transformation and identify novel metabolites.

The methodology involves introducing the ¹³C-labeled Diacetoxyscirpenol (e.g., Diacetoxyscirpenol-¹³C₄) into an in vitro system (like cell cultures or liver microsomes) or an in vivo model. After a period of incubation or exposure, metabolites are extracted and analyzed using high-resolution mass spectrometry. nih.gov The mass spectrometer can distinguish between unlabeled metabolites and those that have incorporated the ¹³C atoms from the tracer.

This approach provides definitive evidence of the metabolic origin of detected compounds. By analyzing the mass shift in the resulting metabolites, it is possible to:

Conclusively identify previously unknown metabolites derived from Diacetoxyscirpenol.

Quantify the flux through different biotransformation pathways (e.g., hydrolysis vs. hydroxylation). nih.gov

Determine the ultimate fate of the carbon skeleton of the mycotoxin within a biological system.

Elucidate complex metabolic networks by tracing the labeled carbons as they are incorporated into other cellular components.

While specific published studies detailing the use of Diacetoxyscirpenol-¹³C₄ are not widespread, the principles of stable isotope tracing are well-established in metabolomics and provide a clear framework for future research to comprehensively map the biotransformation and detoxification pathways of this mycotoxin. bohrium.com

Mechanistic Toxicological Investigations of Diacetoxyscirpenol Focus on in Vitro and Animal Model Studies

Cellular and Subcellular Mechanisms of Action

Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388) mycotoxin, exerts its toxicity through a variety of cellular and subcellular mechanisms. These include the potent inhibition of protein synthesis, modulation of mitochondrial functions, induction of programmed cell death, and the generation of oxidative stress.

A primary and well-documented mechanism of trichothecene toxicity is the inhibition of protein synthesis. mdpi.comtandfonline.com Diacetoxyscirpenol, like other members of this mycotoxin family, targets the eukaryotic ribosome, which is the cellular machinery responsible for protein production. The toxin specifically binds to the 60S ribosomal subunit, interfering with the peptidyl transferase center. mdpi.comtandfonline.com This action disrupts key steps in the translation process.

Research indicates that different trichothecenes can affect distinct phases of translation. Some, like T-2 toxin, are reported to prevent the formation of the initial peptide bond, thereby inhibiting the initiation step of protein synthesis. Others inhibit the elongation step, which involves the progressive addition of amino acids to the growing polypeptide chain. mdpi.com By binding to the ribosome, DAS can cause the translational machinery to halt or stall, leading to a global shutdown of protein synthesis. nih.gov This inhibition is a likely underlying mechanism for other observed toxic effects, such as chromosomal abnormalities. nih.gov The cessation of protein production disrupts virtually all cellular functions, leading to cytotoxicity. nih.gov

Mitochondria are critical organelles not only for energy production but also for cellular signaling and apoptosis. Studies have shown that mitochondria are a key target for Diacetoxyscirpenol. mdpi.comtandfonline.com The amphipathic nature of DAS allows it to readily cross cellular membranes and interact with intracellular organelles, including mitochondria. tandfonline.com

Research using yeast cells has provided compelling evidence that mitochondria play a crucial role in the sensitivity of cells to trichothecenes. mdpi.com These studies demonstrated that the inhibition of mitochondrial translation is a primary effect of these toxins and not merely a secondary consequence of other cellular damage, such as the disruption of mitochondrial membranes. mdpi.com In mammalian cells, DAS-induced mitochondrial damage is a key event in the pathway leading to programmed cell death. nih.govresearchgate.net This damage can manifest as mitochondrial dysfunction, which compromises the cell's energy production and integrity. nih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Numerous studies have demonstrated that Diacetoxyscirpenol is a potent inducer of apoptosis in various cell types, particularly immune cells. tandfonline.comrivm.nl The human Jurkat T cell line has been extensively used as an in vitro model to investigate these effects. nih.govuu.nl

Exposure of Jurkat T cells to DAS leads to a cascade of events characteristic of the intrinsic, or mitochondrial, pathway of apoptosis. uu.nl Key findings from these studies include:

Mitochondrial Damage : DAS treatment causes damage to mitochondria, leading to the release of pro-apoptotic factors like cytochrome C from the mitochondria into the cytosol. nih.govuu.nl

Caspase Activation : The release of cytochrome C triggers the activation of a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3. uu.nl

DNA Fragmentation : Activated caspases orchestrate the systematic disassembly of the cell, including the fragmentation of nuclear DNA, a hallmark of apoptosis. uu.nl

Bcl-2 Family Regulation : DAS has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2, further tipping the cellular balance towards cell death. uu.nl

These findings confirm that DAS directly induces cell death via the mitochondrial apoptotic pathway, a mechanism that appears to be a typical feature of type A trichothecenes. uu.nl

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules with antioxidants. nih.gov Several studies have identified the induction of oxidative stress as a key mechanism in the cytotoxicity of Diacetoxyscirpenol. nih.govresearchgate.net

In human Jurkat T cells, exposure to DAS results in a significant, dose-dependent increase in the production of intracellular ROS. nih.govresearchgate.net This overproduction of ROS can lead to oxidative damage to vital cellular components such as lipids, proteins, and DNA. nih.gov The generation of oxidative stress is believed to play a critical role in the cellular apoptosis induced by type A trichothecenes. uu.nl The increased ROS levels contribute to mitochondrial damage, creating a vicious cycle that amplifies the apoptotic signal. nih.gov The cellular antioxidant response to DAS-induced stress involves enzymatic and non-enzymatic systems designed to neutralize ROS, but these can be overwhelmed by high toxin concentrations.

Gastrointestinal Physiological Effects and Associated Mechanisms in Animal Models

Histochemical and Biochemical Alterations in Gastric Glycoproteins

Research in animal models has pointed to the detrimental effects of Diacetoxyscirpenol on the gastrointestinal tract. A specific investigation was conducted to evaluate the histochemical changes in the gastric glycoproteins of rats exposed to low doses of DAS. researchgate.net Gastric glycoproteins, primarily mucins, form a protective mucous barrier that shields the stomach lining from acid and physical damage. Alterations in the composition or quantity of these glycoproteins can compromise the integrity of this barrier, potentially leading to gastric injury. The aforementioned study focused on identifying such changes, suggesting that DAS can directly impact this critical protective layer of the stomach. researchgate.net

Emetic Response and Neurotransmitter Modulation (e.g., Peptide YY, Serotonin) in Animal Models

One of the most prominent toxicological effects of DAS is the induction of emesis (vomiting). nih.govscilit.com This response has been extensively studied in animal models, particularly in mink, which have an emetic reflex analogous to humans. scilit.com Research indicates that the emetic action of DAS is not a direct effect on the vomiting center in the brain but is mediated by the release of specific neurochemicals in the gastrointestinal tract. nih.govscilit.com

Studies have demonstrated that exposure to DAS leads to a significant and rapid increase in the plasma levels of Peptide YY (PYY) and Serotonin (5-hydroxytryptamine, 5-HT). nih.govscilit.com Both PYY, an intestinal peptide hormone, and 5-HT, a neurotransmitter released by enterochromaffin cells in the gut, are known to be potent emetogenic mediators. nih.govscilit.com The elevation of these signaling molecules corresponds directly with the onset and intensity of the emetic episodes observed in mink following DAS administration. nih.gov

The mechanism involves the activation of specific receptors. The emetic signals are transmitted via the neuropeptide Y2 receptor (NPY2R) for PYY and the 5-HT3 receptor (5-HT3R) for serotonin. nih.govscilit.com This was confirmed in studies where pre-treatment with receptor antagonists (blockers) effectively prevented DAS-induced vomiting. An NPY2R blocker was shown to diminish the emesis caused by DAS, while a 5-HT3R inhibitor, such as granisetron, completely restrained the emetic response. nih.gov These findings conclusively show that PYY and 5-HT play critical roles in mediating the emetic effects of Diacetoxyscirpenol. nih.gov

Emetic Response to Diacetoxyscirpenol (DAS) in Mink

| Route of Exposure | Lowest Emetic Dose | Percentage of Animals Responding |

|---|---|---|

| Intraperitoneal (IP) | 0.25 mg/kg bw | 20% |

| Oral | 0.1 mg/kg bw | 80% |

Developmental Research and Teratogenic Studies in Animal Models (e.g., Murine Models)

Developmental toxicity is a significant concern for Diacetoxyscirpenol. Studies in murine models have confirmed that DAS is a teratogen, a substance capable of causing developmental malformations. researchgate.netnih.gov When administered to pregnant mice during the critical period of organogenesis, DAS induces a range of adverse effects on the developing fetuses. researchgate.net

The observed teratogenic effects are dose-dependent. researchgate.net Maternal exposure to DAS results in a significant increase in fetal resorption (miscarriage), a reduction in the average body weight of the fetuses that survive to term, and a variety of structural abnormalities. researchgate.net The malformations documented include both external and skeletal defects. researchgate.net The lowest observed adverse effect level (LOAEL) for these developmental effects in mice after a single injection was identified as 1.0 mg/kg of body weight.

The toxicity of DAS appears to be particularly pronounced in tissues with high rates of cell proliferation, which is characteristic of embryonic and fetal development. Further research into the developmental neurotoxicity of DAS has shown that exposure can disrupt postnatal hippocampal neurogenesis in mice by inducing oxidative cellular injury and suppressing the differentiation of certain neuronal cell lineages.

Dose-Related Fetal Resorption in ICR Mice Exposed to a Single Dose of DAS

| Dose of DAS (mg/kg body weight) | Gestation Day of Administration | Approximate Fetal Resorption Frequency |

|---|---|---|

| 1.0 mg/kg | Days 7-11 | 7-34% |

| 1.5 mg/kg | Days 7-10 | 9-77% |

| 2.0 mg/kg | Days 7-9 | 26-51% |

| 3.0 mg/kg | Days 7-9 | 90-99% |

| 6.0 mg/kg | Days 7-11 | 100% |

Future Research Trajectories and Emerging Trends in Diacetoxyscirpenol 13c4 Research

Development of Next-Generation Multi-Mycotoxin Analytical Platforms

A significant trend in mycotoxin analysis is the move towards methods that can simultaneously detect and quantify dozens, or even hundreds, of different fungal and other secondary metabolites in a single run. mdpi.com This is crucial as agricultural commodities are often contaminated with multiple mycotoxins, and understanding co-exposure is vital for risk assessment. r-biopharm.com However, developing these multi-analyte methods presents significant challenges due to the diverse chemical properties of mycotoxins and the complexity of food and feed matrices. romerlabs.comruokavirasto.fi

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. nih.govcore.ac.uk A primary hurdle in LC-MS/MS analysis is the "matrix effect," where components of the sample other than the target analyte interfere with the ionization process, leading to either suppression or enhancement of the signal. romerlabs.comresearchgate.netnih.gov This interference can cause inaccurate quantification. researchgate.net The use of stable isotope-labeled internal standards, such as Diacetoxyscirpenol-13C4, is the most effective strategy to counteract these matrix effects. semanticscholar.orgromerlabs.comromerlabs.com Because isotopically labeled standards like this compound have virtually identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience the same matrix effects. doi.orglibios.fr By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any signal variation or loss during sample preparation and analysis can be accurately corrected, a technique known as stable isotope dilution assay (SIDA). semanticscholar.orgnih.govnih.gov

Future analytical platforms will continue to build on this foundation, integrating advanced sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with ultra-high-performance liquid chromatography (UHPLC)-MS/MS. nih.govresearchgate.netnih.gov The QuEChERS approach simplifies the extraction of mycotoxins from complex matrices and has been successfully adapted for the analysis of numerous mycotoxins in cereals, animal feed, and other products. nih.govmdpi.com The ongoing development of these methods aims to expand the number of analytes covered, increase sample throughput, and improve accuracy, with isotopically labeled standards like this compound remaining a cornerstone of this progress. researchgate.netthermofisher.com

| Platform/Technique | Key Features | Role of this compound | Challenges Addressed |

|---|---|---|---|

| UHPLC-MS/MS | High sensitivity, selectivity, and speed for separating and detecting multiple analytes. nih.gov | Serves as an internal standard for accurate quantification of Diacetoxyscirpenol (B1670381). | Simultaneous detection of chemically diverse mycotoxins. nih.govresearchgate.net |

| Stable Isotope Dilution Assay (SIDA) | Considered the "gold standard" for quantification; corrects for matrix effects and recovery losses. semanticscholar.orgnih.gov | The core component, acting as the isotopically labeled analogue to the native toxin. romerlabs.com | Inaccurate quantification due to ion suppression/enhancement. core.ac.uknih.gov |

| QuEChERS Sample Preparation | Simplified and rapid extraction and clean-up procedure for a wide range of analytes and matrices. researchgate.netscribd.com | Used as a spike-in standard before extraction to monitor and correct for procedural losses. | Complex, time-consuming, and labor-intensive sample preparation. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of known and unknown compounds. | Aids in method validation and confirmation of analyte identity. | Misidentification of analytes in complex samples; detection of emerging or modified mycotoxins. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mycotoxin Research

To move beyond simple occurrence data, researchers are increasingly integrating "omics" technologies to understand the biological and toxicological effects of mycotoxins. nih.gov Metabolomics and proteomics are powerful tools for investigating the mode of action of toxins like Diacetoxyscirpenol by providing a snapshot of the metabolic and protein-level changes within a biological system upon exposure. nih.gov

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. In mycotoxin research, it can reveal perturbations in metabolic pathways caused by toxin exposure, helping to identify biomarkers of effect and elucidate mechanisms of toxicity.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. mdpi.com Since mycotoxins often inhibit protein synthesis or induce oxidative stress, proteomics can identify specific proteins and cellular processes that are targeted by the toxin. nih.gov

The integration of these omics approaches provides a systemic understanding of a toxicant's impact, which is not achievable with single-endpoint analyses. nih.gov However, these studies generate massive and complex datasets, where the accurate quantification of changes is critical. The use of isotopically labeled standards is indispensable in quantitative metabolomics and proteomics to ensure that observed changes are biologically significant and not analytical artifacts. While this compound is used to quantify the toxin itself, other labeled compounds are used to quantify changes in endogenous metabolites or proteins. This integrated approach is essential for building a complete picture of mycotoxin toxicity.

| Omics Technology | Area of Investigation | Key Insights Provided | Relevance of Isotopic Standards |

|---|---|---|---|

| Metabolomics | Cellular metabolism and small-molecule profiles. | Identifies metabolic pathways disrupted by mycotoxin exposure and discovers potential biomarkers of effect. | Crucial for accurate quantification of both the mycotoxin (e.g., this compound) and endogenous metabolites. |

| Proteomics | Protein expression, function, and post-translational modifications. nih.gov | Reveals protein targets of mycotoxins, such as impacts on protein synthesis, cellular stress responses, and apoptosis. nih.gov | Used in quantitative proteomics (e.g., SILAC, iTRAQ) to accurately measure changes in protein abundance. |

| Transcriptomics | Gene expression (RNA). | Shows which genes are up- or down-regulated in response to toxin exposure, providing clues about cellular response mechanisms. nih.gov | Not directly used, but provides complementary data to proteomics and metabolomics. |

| Multi-Omics Integration | Combines data from metabolomics, proteomics, and transcriptomics. | Provides a holistic view of the toxicological pathway, from gene expression changes to functional alterations in proteins and metabolism. | Ensures quantitative accuracy across all layers of biological investigation. |

Expanded Application of Isotopic Standards in Environmental Exposure Assessment and Biomonitoring Studies

Assessing human and environmental exposure to mycotoxins is a critical component of public health protection. This requires highly sensitive and accurate methods to measure trace levels of mycotoxins and their metabolites in complex matrices like human urine, blood, and environmental samples (e.g., house dust, water). nih.govnih.gov Human biomonitoring (HBM) is a direct measure of an individual's exposure and is considered a highly effective method for tracking exposure across populations. nih.govqub.ac.uk

Stable isotope dilution assays using compounds like this compound are ideally suited for these applications. semanticscholar.org The high accuracy and precision afforded by SIDA are essential when measuring the very low concentrations of mycotoxin biomarkers typically found in human biological fluids. nih.govnih.gov By providing a reliable way to quantify exposure, these methods allow for more accurate risk assessments and help establish relationships between exposure levels and health outcomes.

Future research will likely see the expanded use of this compound and other labeled mycotoxins in large-scale HBM studies and environmental monitoring programs. These studies will help to:

Identify populations or geographic regions with high mycotoxin exposure.

Validate and refine exposure models based on food contamination data.

Investigate the links between mycotoxin exposure and chronic diseases.

The availability and application of high-quality isotopic standards are fundamental to the success and reliability of these critical public health research efforts. libios.fr

| Application Area | Sample Matrix | Objective | Advantage of Using this compound |

|---|---|---|---|

| Human Biomonitoring (HBM) | Urine, Blood (Serum/Plasma) nih.gov | To directly measure an individual's internal dose of a mycotoxin. qub.ac.uk | Provides the highest level of accuracy for quantifying trace-level biomarkers, overcoming matrix complexity. nih.govnih.gov |

| Environmental Exposure Assessment | House Dust, Air, Water | To quantify mycotoxin levels in the environment and identify non-dietary exposure routes. | Enables reliable measurement in diverse and often challenging environmental samples. |

| Epidemiological Studies | Biological samples from large cohorts. | To correlate measured exposure levels with health data and disease prevalence. | Ensures data quality and consistency across large-scale studies, strengthening statistical power. |

| Toxicokinetic Studies | Blood, Urine, Feces | To study the absorption, distribution, metabolism, and excretion (ADME) of mycotoxins in humans or animals. | Allows for precise tracking and quantification of the parent toxin and its metabolites over time. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Diacetoxyscirpenol-<sup>13</sup>C4 with high isotopic purity in a laboratory setting?

- Methodological Answer : Synthesis requires precise control over isotopic labeling efficiency. Use <sup>13</sup>C-enriched precursors (e.g., sodium acetate-<sup>13</sup>C) during fungal culture or chemical synthesis. Validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (<sup>13</sup>C-NMR). Ensure minimal cross-contamination by isolating labeled compounds using HPLC with UV/vis and radiochemical detection .

Q. How can researchers optimize detection methods for Diacetoxyscirpenol-<sup>13</sup>C4 in complex biological matrices?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution analysis (IDA). Use stable isotope-labeled internal standards (e.g., <sup>13</sup>C4-DAS) to correct for matrix effects. Validate sensitivity and selectivity using spike-and-recovery experiments in plasma, urine, or tissue homogenates .

Q. What is the rationale for using <sup>13</sup>C-labeled analogs like Diacetoxyscirpenol-<sup>13</sup>C4 in metabolic studies?

- Methodological Answer : <sup>13</sup>C labeling enables tracking of metabolic pathways via isotope tracing. It distinguishes endogenous metabolites from exogenous compounds in mass spectrometry, reducing background noise. Design pulse-chase experiments to quantify turnover rates and identify metabolic byproducts .

Q. How should researchers approach a literature review for Diacetoxyscirpenol-<sup>13</sup>C4-related studies?

- Methodological Answer : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) and databases like NIST Chemistry WebBook for spectral data. Use Boolean search terms (e.g., "Diacetoxyscirpenol AND isotope labeling") in PubMed and SciFinder. Critically evaluate methodologies in existing studies to identify gaps, such as inconsistent reporting of isotopic enrichment levels .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for Diacetoxyscirpenol-<sup>13</sup>C4 across different in vitro models?

- Methodological Answer : Perform comparative dose-response assays in multiple cell lines (e.g., HepG2, Caco-2) under standardized conditions. Control variables like cell passage number, culture media, and exposure duration. Use ANOVA to assess inter-study variability and meta-analysis to reconcile discrepancies .

Q. What experimental design strategies mitigate isotopic exchange or degradation of Diacetoxyscirpenol-<sup>13</sup>C4 during long-term stability studies?

- Methodological Answer : Store samples at -80°C in inert matrices (e.g., argon-purged vials). Monitor degradation via accelerated stability testing (40°C/75% RH) and quantify isotopic integrity using LC-HRMS. Include unlabeled DAS as a control to differentiate chemical vs. isotopic instability .

Q. How can mechanistic studies differentiate the effects of Diacetoxyscirpenol-<sup>13</sup>C4 from its non-labeled counterpart in transcriptional profiling experiments?

- Methodological Answer : Use RNA-seq with spike-in <sup>13</sup>C-labeled RNA standards to normalize batch effects. Apply pathway enrichment analysis (e.g., Gene Ontology) to identify isotope-specific perturbations. Validate findings with CRISPR-Cas9 knockouts of metabolic enzymes implicated in <sup>13</sup>C-DAS processing .

Q. What validation strategies are recommended for quantifying low-abundance Diacetoxyscirpenol-<sup>13</sup>C4 metabolites in vivo?

- Methodological Answer : Combine ultra-high-performance LC (UHPLC) with collision-induced dissociation (CID) to fragment metabolites. Cross-reference fragmentation patterns with computational tools (e.g., MetFrag). Confirm identities using synthetic standards and stable isotope-resolved metabolomics (SIRM) .

Q. How should researchers design a comparative study between Diacetoxyscirpenol-<sup>13</sup>C4 and its non-labeled analog to assess isotopic effects on protein binding?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Conduct parallel assays under identical buffer conditions (pH, ionic strength). Statistically compare dissociation constants (Kd) using a two-tailed t-test, accounting for instrument noise .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.